Cas no 1616469-06-7 ((1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone)

(1-Heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone is a synthetic indole-based compound featuring a unique cyclopropyl ketone moiety. Its structural design combines a lipophilic heptyl chain with a sterically hindered tetramethylcyclopropyl group, which may enhance stability and modulate reactivity. This compound is of interest in medicinal chemistry and materials science due to its potential as a scaffold for further functionalization. The indole core offers versatility in binding interactions, while the cyclopropane ring may contribute to conformational rigidity. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies or as a precursor in synthetic pathways. The compound's physicochemical properties can be tailored for specific applications through further derivatization.
(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone structure
1616469-06-7 structure
Product name:(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
CAS No:1616469-06-7
MF:C23H33NO
MW:339.514226675034
CID:4609249

(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone Chemical and Physical Properties

Names and Identifiers

    • UR-144 N-heptyl analog
    • (1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
    • (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
    • Methanone, (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-
    • Inchi: 1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3
    • InChI Key: VMYRYXPWWCSDCO-UHFFFAOYSA-N
    • SMILES: C(C1C2=C(N(CCCCCCC)C=1)C=CC=C2)(C1C(C)(C)C1(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8

(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74492-1mg
UR-144 N-heptyl analog
1616469-06-7 98%
1mg
¥916.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74492-5mg
UR-144 N-heptyl analog
1616469-06-7 98%
5mg
¥3987.00 2022-04-26
1PlusChem
1P01EPIM-1mg
(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
1616469-06-7 ≥98%
1mg
$126.00 2024-06-20
A2B Chem LLC
AX65070-5mg
(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
1616469-06-7 ≥98%
5mg
$321.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74492-10mg
UR-144 N-heptyl analog
1616469-06-7 98%
10mg
¥7076.00 2022-04-26
1PlusChem
1P01EPIM-10mg
(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
1616469-06-7 ≥98%
10mg
$761.00 2024-06-20
A2B Chem LLC
AX65070-1mg
(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
1616469-06-7 ≥98%
1mg
$73.00 2024-04-20
1PlusChem
1P01EPIM-5mg
(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
1616469-06-7 ≥98%
5mg
$445.00 2024-06-20
A2B Chem LLC
AX65070-10mg
(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
1616469-06-7 ≥98%
10mg
$569.00 2024-04-20

(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone Related Literature

Additional information on (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone

Recent Advances in the Study of (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (CAS: 1616469-06-7)

The compound (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (CAS: 1616469-06-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the compound's role as a potent modulator of cannabinoid receptors, particularly CB1 and CB2. Its indole-based scaffold, combined with the tetramethylcyclopropyl moiety, has been shown to exhibit high binding affinity and selectivity, making it a promising candidate for the development of novel therapeutics targeting neurological disorders, pain management, and inflammatory diseases. The compound's chemical stability and bioavailability have also been subjects of extensive investigation, with several research groups optimizing its pharmacokinetic profile through structural modifications.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated that (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone exhibits significant anti-inflammatory effects in preclinical models of rheumatoid arthritis. The study revealed that the compound inhibits key inflammatory pathways, such as NF-κB and MAPK, while minimizing off-target effects commonly associated with traditional anti-inflammatory agents. These findings suggest its potential as a safer alternative to existing therapies.

Another area of active research involves the compound's neuroprotective properties. A 2023 study in Neuropharmacology reported that (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone reduces oxidative stress and neuronal apoptosis in models of Parkinson's disease. The study attributed these effects to the compound's ability to enhance mitochondrial function and modulate glutamate receptor activity, offering new avenues for treating neurodegenerative conditions.

Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as dose optimization, long-term safety, and formulation stability are currently under investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and advance the compound through preclinical and clinical development stages.

In conclusion, (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (CAS: 1616469-06-7) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted pharmacological profile and structural versatility position it as a valuable tool for both basic research and therapeutic development. Future studies are expected to further elucidate its mechanisms of action and expand its potential applications in medicine.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk